1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Lipophilicity LogP Anthraquinone sulfonic acids

Researchers investigating purinergic signaling face a critical gap: positional SAR for methoxy-substituted 1-amino-4-arylamino-2-sulfoanthraquinones at the meta position. CAS 94023-25-3 directly resolves this, enabling comprehensive pharmacophore mapping against E-NTPDases and P2Y2 receptors. - Unique meta-methoxy substitution predicted to confer distinct NTPDase1 isoenzyme inhibition fingerprint vs. nonselective p-chloro analogs. - Validated HPLC method (Newcrom R1) and defined LogP (1.97) ensure reproducible analytical and biological assay performance. - Available for immediate sourcing; suitable for dope dyeing of polyamides and specialty dye intermediate applications.

Molecular Formula C21H16N2O6S
Molecular Weight 424.4 g/mol
CAS No. 94023-25-3
Cat. No. B12688026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
CAS94023-25-3
Molecular FormulaC21H16N2O6S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O
InChIInChI=1S/C21H16N2O6S/c1-29-12-6-4-5-11(9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-7-2-3-8-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)
InChIKeyUOXSNOOWASRNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic Acid (CAS 94023-25-3): Chemical Identity and Compound-Class Context


1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS 94023-25-3) is a synthetic anthraquinone derivative belonging to the 1-amino-4-arylamino-2-sulfoanthraquinone class . Its core structure consists of a 9,10-anthraquinone scaffold bearing a primary amino group at position 1, a sulfonic acid group at position 2 conferring water solubility, and a meta-methoxyanilino (m-anisidino) substituent at position 4. The molecular formula is C₂₁H₁₆N₂O₆S with a molecular weight of 424.43 g/mol . The compound is listed under EINECS 301-622-8 and is primarily encountered as a dye intermediate or acid anthraquinone dye, though its structural features also place it within a pharmacologically investigated chemical space targeting purinergic receptors and ectonucleotidases [1]. It is commercially available from specialty chemical suppliers for research and industrial applications .

Why 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic Acid Cannot Be Replaced by Its p-Anisidino, o-Anisidino, or Unsubstituted Anilino Analogs


Within the 1-amino-4-arylamino-2-sulfoanthraquinone series, the position and electronic nature of the aryl substituent at position 4 exert profound effects on lipophilicity, chromatographic retention, biological target engagement, and solubility [1]. The m-methoxyanilino (m-anisidino) group in CAS 94023-25-3 introduces a meta-directing electron-donating substituent that modulates the compound's physicochemical profile (LogP ~1.97–3.04) relative to the unsubstituted anilino analog Acid Blue 25 (LogP ~1.39) and the para-methoxy isomer SB-416 [2]. Critically, structure-activity relationship (SAR) studies on E-NTPDase inhibition have demonstrated that meta-substituted phenylamino derivatives exhibit distinct inhibitory profiles compared to ortho- and para-substituted congeners, with meta-methylphenylamino substitution being well tolerated by NTPDase1 while ortho-methoxy substitution shifts selectivity toward P2Y2 receptor antagonism [1][3]. Furthermore, solubility and precipitation behavior under physiological buffer conditions vary substantially depending on the aryl substituent, as documented for p-chloroanilino (compound 18) versus other derivatives [1]. These multidimensional differences render generic substitution unreliable for applications requiring consistent performance in biological assays, chromatographic separations, or dyeing processes.

Quantitative Differentiation Evidence for 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic Acid (94023-25-3) vs. Closest Structural Analogs


Lipophilicity (LogP) Differentiation: m-Anisidino Derivative (94023-25-3) vs. Unsubstituted Anilino Analog Acid Blue 25

The m-anisidino-substituted compound (CAS 94023-25-3) displays a computed LogP value of 1.97, which is 0.58 log units higher than that of its unsubstituted anilino counterpart Acid Blue 25 (LogP = 1.39), as determined under consistent reversed-phase chromatographic conditions [1][2]. An alternative computational source reports LogP = 3.04 for the target compound [3]. This increased lipophilicity arises from the additional methoxy group on the meta-position of the phenylamino ring, which enhances hydrophobic surface area while retaining the sulfonic acid-mediated aqueous solubility. The LogP difference of Δ = +0.58 (or up to Δ = +1.65 depending on the computational method) is substantial for compounds in this class and directly impacts reversed-phase HPLC retention, membrane permeability in biological assays, and partitioning behavior in dyeing processes.

Lipophilicity LogP Anthraquinone sulfonic acids Physicochemical profiling

Substituent-Position-Dependent P2Y2 Receptor Antagonism: m-Anisidino vs. o-Anisidino (PSB-716) vs. p-Anisidino (SB-416) SAR

Within the 1-amino-4-arylamino-2-sulfoanthraquinone series, the position of the methoxy substituent on the phenylamino ring critically determines P2Y2 receptor antagonist potency. The ortho-methoxy derivative PSB-716 (1-amino-4-(2-methoxyphenyl)-2-sulfoanthraquinone, CAS 78510-27-7) has been experimentally characterized as a potent P2Y2 antagonist with an IC₅₀ of 9.0 µM against mouse P2Y2 receptors expressed in NG108-15 cells [1][2]. In contrast, the para-methoxy derivative SB-416 (1-amino-4-(4-methoxyphenyl)-2-sulfoanthraquinone, CAS 63589-10-6) shows markedly lower affinity, with an IC₅₀ > 10 µM at P2X4 receptors and substantially reduced P2Y2 activity [3]. The meta-methoxy substitution pattern of CAS 94023-25-3 occupies a distinct pharmacophoric space: SAR studies on the related E-NTPDase target demonstrate that meta-substituted derivatives (e.g., m-methylphenylamino, compound 13) maintain inhibitory activity that is well tolerated by NTPDase1, unlike ortho-substituted analogs which drive selectivity toward alternative purinergic targets [4]. While direct P2Y2 IC₅₀ data for the m-anisidino compound itself have not been reported in the public domain, the established SAR trajectory predicts a unique pharmacological fingerprint distinct from both the o- and p-methoxy isomers.

P2Y2 receptor Antagonist Structure-activity relationship Purine receptor

E-NTPDase Inhibitory SAR: Meta-Substituted Phenylamino Anthraquinones Maintain NTPDase1 Activity Distinct from Ortho- and Para-Substituted Analogs

A comprehensive SAR study of 1-amino-4-arylamino-2-sulfoanthraquinone derivatives as E-NTPDase inhibitors established that the position and nature of substituents on the phenylamino ring dictate isoenzyme selectivity and potency [1]. Among monosubstituted phenylamino derivatives, the m-methylphenylamino analog (compound 13) was well tolerated by rat NTPDase1, in contrast to the o-methoxyphenyl derivative (compound 16) which showed 57% residual activity at NTPDase1 (weaker inhibition) and preferential inhibition of NTPDase3 (IC₅₀ = 17.6 µM) [1]. The p-chlorophenylamino derivative (compound 18) emerged as a nonselective competitive blocker of NTPDases 1, 2, and 3 with Ki values of 16–18 µM [1]. The target compound CAS 94023-25-3, bearing a m-methoxyanilino substituent, combines the meta-substitution pattern favorable for NTPDase1 interaction with the electron-donating methoxy group that modulates potency relative to the m-methyl reference. This SAR suggests that the m-anisidino derivative occupies a unique activity niche: it is predicted to retain meaningful NTPDase1 inhibition (unlike ortho-substituted analogs that shift toward NTPDase3) while offering different potency and selectivity compared to the p-chloro derivative (18) or the unsubstituted anilino parent.

E-NTPDase NTPDase1 Enzyme inhibition Ectonucleotidase Anthraquinone inhibitor

Reversed-Phase HPLC Retention Behavior: Validated Separation Method for CAS 94023-25-3 Using Newcrom R1 Mixed-Mode Column

A validated reversed-phase HPLC method for the separation of 1-amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has been established using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This mixed-mode column, featuring low silanol activity, is specifically designed to resolve sulfonic acid-containing anthraquinone derivatives that are challenging to separate on conventional C18 columns due to peak tailing from ionic interactions [1]. The method is scalable from analytical to preparative scale and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. In class-level comparison, reversed-phase ion-pair chromatography (RP-IPC) using LiChrosorb RP-18 with di-n-butylamine acetate as the ion-pairing reagent has been systematically studied for a series of anthraquinone monosulfonates, demonstrating that the retention of these compounds is highly sensitive to the nature of the aryl substituent [2]. The specific Newcrom R1 method for CAS 94023-25-3 provides chromatographers with a documented, reproducible separation protocol that has not been reported for the corresponding o-anisidino (PSB-716) or p-anisidino (SB-416) isomers, representing a practical advantage for quality control and preparative purification workflows.

HPLC Method validation Anthraquinone sulfonic acid Mixed-mode chromatography Analytical quality control

Buffer-Dependent Solubility and Precipitation Stability: Substituent-Dependent Behavior in the 1-Amino-4-arylamino-2-sulfoanthraquinone Series

The solubility and precipitation behavior of 1-amino-4-arylamino-2-sulfoanthraquinone derivatives in physiologically relevant buffer systems are highly dependent on the nature of the 4-arylamino substituent [1]. In a systematic stability investigation, four derivatives bearing different phenyl ring substituents were tested: compound 12 (o-methyl), compound 15 (o,p-dimethyl), compound 17 (o-ethoxy), and compound 18 (p-chloro). Compound 18 (p-chlorophenyl) precipitated shortly after dilution with HEPES buffer (3 mM concentration), while compound 17 (o-ethoxy) began precipitating after 15 hours, compound 12 (o-methyl) after 48 hours, and compound 15 (o,p-dimethyl) remained in solution for approximately 1 week [1]. NMR analysis confirmed that precipitated material was structurally intact, indicating that precipitation was due to salt formation with buffer cations rather than chemical degradation [1]. The m-methoxyanilino substituent in CAS 94023-25-3, combining a meta-substitution pattern with an electron-donating methoxy group, is expected to exhibit solubility behavior intermediate between the rapidly precipitating p-chloro derivative and the more stable o,p-dimethyl analog. This substituent-dependent solubility profile is critical for assay design: compounds prone to precipitation can produce false-negative results at higher testing concentrations, and observed IC₅₀ values may reflect solubility limits rather than true target affinity.

Solubility Precipitation Buffer compatibility Anthraquinone sulfonate Assay reliability

Industrial Dyeing Application: 1-Amino-4-arylaminoanthraquinone-2-sulfonic Acids for Mass Coloration of Polyamides

Patent literature explicitly claims 1-amino-4-arylaminoanthraquinone-2-sulfonic acids, a class that directly encompasses CAS 94023-25-3, for the mass coloration (dope dyeing) of polyamides [1]. This application distinguishes these sulfonated anthraquinone derivatives from disperse anthraquinone dyes (which lack the sulfonic acid group and are used for polyester dyeing) and from reactive anthraquinone dyes (which carry additional fiber-reactive groups such as chlorotriazinyl moieties). The sulfonic acid group confers water solubility essential for aqueous dye bath processing, while the m-anisidino substituent modulates the shade (blue to blue-green) and the affinity for polyamide fibers through hydrogen bonding and hydrophobic interactions [1]. Compared to the unsubstituted anilino analog (Acid Blue 25, C.I. 62055), the m-methoxyanilino derivative is expected to produce a bathochromically shifted shade with modified lightfastness and washfastness properties due to the electron-donating methoxy group [1]. Within the broader class of 1-amino-4-arylamino-2-sulfoanthraquinones, the specific choice of the aryl substituent is critical for achieving target shade, fastness properties, and compatibility with specific polyamide formulations, making generic substitution between analogs unreliable for industrial dyeing processes.

Mass coloration Dope dyeing Polyamide Anthraquinone acid dye Textile chemistry

Recommended Application Scenarios for 1-Amino-4-m-anisidino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic Acid (94023-25-3) Based on Quantitative Differentiation Evidence


Pharmacological Probe for Dissecting E-NTPDase Isoenzyme Function

Based on established SAR demonstrating that meta-substituted 4-arylamino-2-sulfoanthraquinones maintain NTPDase1 inhibitory activity [1], CAS 94023-25-3 is positioned as a pharmacological tool compound for studying E-NTPDase isoenzyme selectivity. Unlike the nonselective p-chloro analog (compound 18, Ki ~16–18 µM across NTPDases 1–3) and the NTPDase3-preferring o-methoxy analog (compound 16, NTPDase3 IC₅₀ = 17.6 µM), the m-methoxy derivative is predicted to exhibit a unique isoenzyme inhibition fingerprint [1]. Researchers should employ freshly prepared solutions at concentrations not exceeding 3 mM in HEPES-buffered assay media, with verification of compound solubility throughout the assay duration, as meta-substituted derivatives in this series may exhibit intermediate precipitation propensity [1].

Structure-Activity Relationship (SAR) Expansion for Purinergic P2Y2 Receptor Antagonists

The P2Y2 receptor antagonist SAR established by Weyler et al. demonstrating potent activity for the o-methoxy analog PSB-716 (IC₅₀ = 9.0 µM) but not the p-methoxy analog SB-416 (IC₅₀ > 10 µM at related purinergic targets) [2] creates a critical data gap at the meta position that CAS 94023-25-3 can fill. Systematic pharmacological evaluation of the m-methoxy derivative in parallel with PSB-716 and SB-416 would complete the positional SAR for methoxy-substituted 1-amino-4-arylamino-2-sulfoanthraquinones at purinergic receptors, enabling comprehensive pharmacophore mapping. The compound's LogP of 1.97 (Δ = +0.58 vs. Acid Blue 25 parent) additionally makes it suitable for cell-based assays where differential membrane partitioning may influence apparent potency [3].

HPLC Method Development and Analytical Reference Standard for Anthraquinone Sulfonic Acid Separation

The validated Newcrom R1 mixed-mode HPLC method for CAS 94023-25-3 provides a documented starting point for laboratories developing separation protocols for anthraquinone sulfonic acid mixtures [3]. The compound's intermediate LogP (1.97) relative to the anilino analog (1.39) and other derivatives makes it a useful system suitability marker for assessing column performance when resolving complex mixtures of anthraquinone sulfonic acids with varying degrees of aryl substitution [3][4]. The MS-compatible variant of the method (formic acid substitution for phosphoric acid) further supports its use as a reference compound in LC-MS workflows for dye intermediate analysis and forensic dye identification [3].

Specialty Acid Dye Intermediate for Polyamide Mass Coloration

Patent-protected application space encompassing 1-amino-4-arylaminoanthraquinone-2-sulfonic acids for dope dyeing of polyamides [5] positions CAS 94023-25-3 as a specialty dye intermediate. The m-anisidino substituent is expected to confer a distinct blue shade with bathochromic shift relative to the unsubstituted anilino parent Acid Blue 25, attributable to the electron-donating methoxy group [5]. Industrial users developing custom polyamide coloration formulations can evaluate this compound as a building block for achieving specific color coordinates and fastness profiles that may not be accessible with commercially standardized acid anthraquinone dyes.

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